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Compound of Interest

Compound Name: L-Psicose

Cat. No.: B122136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of two low-calorie

sweeteners, L-Psicose (also known as D-allulose) and erythritol, on the gut microbiota. The

information presented is based on available scientific literature and aims to provide an

objective overview to inform research and development in the fields of nutrition, pharmacology,

and gut health.

Executive Summary
L-Psicose and erythritol are both sugar substitutes with growing popularity. While both offer the

advantage of low caloric content, their interactions with the complex ecosystem of the gut

microbiota appear to differ significantly. Current research indicates that erythritol is largely

resistant to fermentation by human gut bacteria, exerting a minimal direct impact on the

composition of the microbiome. In contrast, the limited data on L-Psicose suggests it may be

partially fermented, although the extent and consequences of this fermentation in healthy

humans are not yet well-established. Notably, studies in animal models have raised concerns

about the potential for L-Psicose to exacerbate inflammatory conditions in the gut, a contrast

to some findings that suggest anti-inflammatory potential for erythritol-derived metabolites.

Comparative Impact on Gut Microbiota Composition
Current research presents a clearer picture for erythritol's impact on the gut microbiota

compared to L-Psicose, for which human studies are scarce.
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Erythritol: The majority of ingested erythritol is absorbed in the small intestine and excreted

unchanged in the urine, with only a small fraction reaching the colon where the gut microbiota

resides[1][2]. Consequently, in vitro and human studies have generally shown that erythritol is

not fermented by the gut microbiota and has a negligible effect on the overall composition and

diversity of the gut microbiome[1][3].

L-Psicose: Data on the impact of L-Psicose on the human gut microbiota is limited. Studies in

rats suggest that a portion of ingested L-Psicose is not absorbed and is fermented in the

cecum by the intestinal microflora. However, a study in humans reported low fermentability[4]. A

study in a mouse model of colitis found that D-psicose intake exacerbated the condition, which

was associated with alterations in the gut microbiota.

Influence on Short-Chain Fatty Acid (SCFA)
Production
Short-chain fatty acids are key metabolites produced by the gut microbiota that play a crucial

role in gut health and host metabolism.

Erythritol: While largely unfermented in humans, some animal studies suggest that the small

amount of erythritol that reaches the colon can be metabolized by the microbiota to produce

SCFAs. One study in high-fat diet-fed mice found that erythritol administration increased the

concentrations of acetic acid, propanoic acid, and butanoic acid in the serum, feces, and white

adipose tissue[5]. An in vitro study using a human gut microbial community also reported an

enhancement of butyric and pentanoic acid production with erythritol treatment[6].

L-Psicose: The limited data available suggests that L-Psicose may be fermented to SCFAs,

though the extent of this in humans is unclear. A study in rats fed diets containing D-psicose

showed evidence of short-chain fatty acid production in the cecum.

Table 1: Comparative Summary of L-Psicose and Erythritol Effects on Gut Microbiota
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Feature L-Psicose Erythritol

Fermentation by Gut

Microbiota

Partially fermented in rats; low

fermentability reported in

humans.

Minimally fermented in

humans[1].

Impact on Microbial Diversity
Data in healthy humans is

lacking.

Generally considered to have

no significant impact in

humans[3].

Key Microbial Changes
Data in healthy humans is

lacking.

Generally no significant

changes reported in

humans[3].

SCFA Production
Evidence of SCFA production

in rats.

May increase SCFA (acetate,

propionate, butyrate)

production in mice[5][6].

Impact on Gut Barrier Function
May exacerbate dysfunction in

a colitis mouse model.

Limited data; potential for

modulation of gut epithelial

structure suggested by animal

studies.

Experimental Protocols
In Vitro Fermentation of Sweeteners by Human Fecal
Microbiota
This protocol is a generalized procedure for assessing the fermentability of substrates like L-
Psicose and erythritol by the human gut microbiota.

Objective: To determine the extent of fermentation and the production of short-chain fatty acids

from L-Psicose and erythritol when incubated with human fecal microbiota.

Materials:

Fresh human fecal samples from healthy donors (screened for antibiotic use and

gastrointestinal diseases).
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Anaerobic workstation or chamber.

Basal fermentation medium (containing peptone, yeast extract, salts, and a reducing agent

like L-cysteine).

Test substrates: L-Psicose and erythritol.

Positive control (e.g., inulin or fructooligosaccharides).

Negative control (no substrate).

Sterile, anaerobic culture tubes or vessels.

Gas chromatography (GC) system for SCFA analysis.

Procedure:

Fecal Inoculum Preparation: Within two hours of collection, homogenize fresh fecal samples

(10-20% w/v) in a pre-reduced anaerobic buffer inside an anaerobic chamber[7]. Filter the

slurry through sterile cheesecloth to remove large particulate matter.

Fermentation Setup: In the anaerobic chamber, dispense the basal medium into sterile

culture tubes. Add the test substrates (L-Psicose, erythritol), positive control, and no

substrate (for the negative control) to their respective tubes to a final concentration (e.g., 1%

w/v).

Inoculation: Inoculate each tube with the prepared fecal slurry (e.g., 10% v/v).

Incubation: Seal the tubes and incubate at 37°C for a specified time course (e.g., 0, 12, 24,

and 48 hours).

Sampling and Analysis: At each time point, collect an aliquot from each fermentation vessel.

pH Measurement: Measure the pH of the culture medium.

SCFA Analysis: Centrifuge the aliquot to pellet bacterial cells. Acidify the supernatant and

analyze for SCFA concentrations (acetate, propionate, butyrate, etc.) using gas

chromatography with a flame ionization detector (GC-FID)[8].
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Substrate Utilization: Measure the disappearance of the substrate over time using an

appropriate analytical method (e.g., HPLC).

16S rRNA Gene Sequencing for Gut Microbiota Profiling
This protocol outlines the key steps for analyzing the composition of the gut microbiota from

fecal samples.

Objective: To characterize the taxonomic composition of the gut microbiota following dietary

intervention with L-Psicose or erythritol.

Procedure:

Fecal Sample Collection and Storage: Collect fecal samples from subjects before and after

the intervention period. Immediately freeze samples at -80°C to preserve microbial DNA.

DNA Extraction: Extract total genomic DNA from a weighed amount of fecal sample using a

commercially available fecal DNA extraction kit, following the manufacturer's instructions.

PCR Amplification of 16S rRNA Gene: Amplify a specific hypervariable region (e.g., V3-V4)

of the 16S rRNA gene using universal bacterial primers. These primers are typically tagged

with adaptors for sequencing.

Library Preparation and Sequencing: Purify the PCR products and prepare a sequencing

library. Sequence the library on a high-throughput sequencing platform (e.g., Illumina

MiSeq).

Bioinformatic Analysis:

Quality Control: Process the raw sequencing reads to remove low-quality sequences and

adaptors.

OTU Clustering/ASV Inference: Cluster sequences into Operational Taxonomic Units

(OTUs) at a defined similarity threshold (e.g., 97%) or infer Amplicon Sequence Variants

(ASVs).

Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences

to a reference database (e.g., Greengenes, SILVA).
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Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson) to assess

within-sample diversity and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare

microbial composition between samples/groups[9].

Statistical Analysis: Use appropriate statistical tests to identify significant differences in

microbial taxa and diversity between the intervention and control groups.

Assessment of Intestinal Permeability
The lactulose-to-mannitol (L/M) ratio test is a common non-invasive method to assess small

intestinal permeability.

Objective: To evaluate the effect of L-Psicose or erythritol consumption on intestinal barrier

function.

Procedure:

Subject Preparation: Subjects fast overnight.

Probe Administration: Subjects ingest a solution containing a known amount of lactulose and

mannitol.

Urine Collection: Collect all urine produced over a specific period (e.g., 5-6 hours) following

the ingestion of the sugar solution.

Sample Analysis: Measure the concentrations of lactulose and mannitol in the collected urine

using techniques such as high-performance liquid chromatography (HPLC) or enzymatic

assays.

Calculation of L/M Ratio: Calculate the percentage of ingested lactulose and mannitol

excreted in the urine. The ratio of the percentage of lactulose to the percentage of mannitol

is then determined. An increased L/M ratio is indicative of increased intestinal

permeability[10].

Signaling Pathways and Experimental Workflows
Experimental Workflow for Gut Microbiota Analysis
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Experimental workflow for gut microbiota and SCFA analysis.

SCFA-Mediated Host Signaling Pathway

Gut Lumen Host Cells (e.g., Colonocytes, Immune Cells)
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SCFA-mediated host signaling pathway.

Conclusion and Future Directions
The current body of scientific evidence suggests that erythritol has a minimal impact on the

human gut microbiota due to its limited fermentation. While some animal studies indicate a

potential for increased SCFA production, further research in humans is needed to confirm these

findings and elucidate their physiological relevance.

The effects of L-Psicose on the gut microbiota are less understood, with a notable lack of

human clinical trials in healthy populations. While there is some evidence for its fermentation in

animal models, the conflicting report of low fermentability in humans and the adverse effects

observed in a colitis mouse model highlight the urgent need for more rigorous investigation.

For researchers, scientists, and drug development professionals, the differential effects of

these two sweeteners on the gut microbiota present both opportunities and challenges.

Erythritol may be a suitable option where minimal microbial interaction is desired. The potential

for L-Psicose to modulate the gut microbiota warrants further exploration, with a critical need

to understand its effects in a healthy human gut to ensure its safety and to explore any

potential prebiotic activity. Future studies should focus on well-controlled human clinical trials to

provide the quantitative data necessary for a definitive comparison of these two popular sugar

substitutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b122136?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6363527/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6363527/
https://www.mdpi.com/2072-6643/15/1/204
https://www.mdpi.com/2072-6643/15/1/204
https://www.researchgate.net/publication/374516228_Psychosocial_stress-induced_intestinal_permeability_in_healthy_humans_What_is_the_evidence
https://pmc.ncbi.nlm.nih.gov/articles/PMC10576766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10576766/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8197374/
https://pubmed.ncbi.nlm.nih.gov/31869223/
https://pubmed.ncbi.nlm.nih.gov/31869223/
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1198903/full
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2023.1198903/full
https://www.mdpi.com/2072-6643/14/13/2559
https://www.researchgate.net/figure/Analysis-of-microbial-diversity-and-community-composition-through-16S-rRNA-sequencing-of_fig4_364222172
https://pmc.ncbi.nlm.nih.gov/articles/PMC5330390/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5330390/
https://www.benchchem.com/product/b122136#comparative-study-of-l-psicose-and-erythritol-on-gut-microbiota
https://www.benchchem.com/product/b122136#comparative-study-of-l-psicose-and-erythritol-on-gut-microbiota
https://www.benchchem.com/product/b122136#comparative-study-of-l-psicose-and-erythritol-on-gut-microbiota
https://www.benchchem.com/product/b122136#comparative-study-of-l-psicose-and-erythritol-on-gut-microbiota
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122136?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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